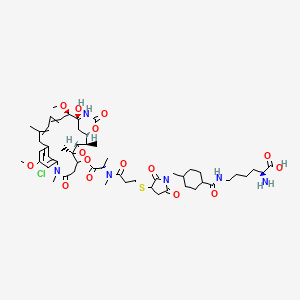

(Rac)-Lys-SMCC-DM1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C53H75ClN6O15S |

|---|---|

分子量 |

1103.7 g/mol |

IUPAC名 |

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/t30-,31+,32?,34?,35+,38+,39?,40-,41?,46+,52+,53+/m1/s1 |

InChIキー |

UBRZDBDIKWWPEN-UMDYGXQFSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-Lys-SMCC-DM1: A Technical Guide for Researchers

(Rac)-Lys-SMCC-DM1 is a pivotal component in the field of targeted cancer therapy, serving as a key drug-linker in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core aspects for researchers, scientists, and drug development professionals. It delves into its structure and mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is the racemic form of Lys-SMCC-DM1, which is a critical catabolite of the FDA-approved antibody-drug conjugate, Trastuzumab emtansine (T-DM1 or Kadcyla®). It consists of three key components:

-

Lysine (B10760008) (Lys): An amino acid residue, which is the point of attachment to the antibody's lysine residues in the parent ADC.

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects the cytotoxic drug to the lysine residue. The stability of the SMCC linker ensures that the cytotoxic payload is released primarily within the target cancer cell after lysosomal degradation of the antibody, minimizing off-target toxicity.

-

DM1 (Mertansine): A potent microtubule-disrupting agent and a derivative of maytansine. DM1 is the cytotoxic payload responsible for inducing cell death in cancer cells.

The racemic nature, indicated by "(Rac)", signifies a mixture of stereoisomers. In the context of ADCs, after internalization and proteolytic degradation of the antibody portion within the lysosome, the active cytotoxic component released is Lys-SMCC-DM1.

Physicochemical Properties

A summary of the key physicochemical properties of the DM1 payload and the full Lys-SMCC-DM1 conjugate is presented below.

| Property | Value (DM1) | Value (this compound) | Reference |

| Molecular Formula | C₃₅H₄₈ClN₃O₁₀S | C₅₃H₇₅ClN₆O₁₅S | [1] |

| Molecular Weight | 738.3 g/mol | 1103.71 g/mol | [1] |

| XLogP3 | 2.2 | - | [1] |

| Hydrogen Bond Donor Count | 3 | - | [1] |

| Hydrogen Bond Acceptor Count | 11 | - | [1] |

Mechanism of Action

The cytotoxic effect of this compound is driven by the DM1 payload, which acts as a potent inhibitor of tubulin polymerization. The mechanism unfolds through a series of steps when delivered as part of an ADC:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking and Degradation: The endosome containing the ADC matures and fuses with a lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody component of the ADC.

-

Payload Release: Due to the non-cleavable nature of the SMCC linker, the degradation of the antibody releases the cytotoxic payload still attached to the lysine and the linker, in the form of Lys-SMCC-DM1.

-

Cytotoxicity: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. In the cytoplasm, the DM1 moiety binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 24.8 | [2][3] |

| MDA-MB-468 | Breast Cancer | 40.5 | [2][3] |

| SGC7901 | Gastric Cancer | Limited cytotoxicity at high concentrations | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound in a research setting.

Synthesis of Lysine-Linked ADCs (General Protocol)

Step 1: Antibody Modification with the Linker (SMCC)

-

Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Dissolve the SMCC linker in an organic solvent like dimethylacetamide (DMA).

-

Add the SMCC solution to the antibody solution with gentle stirring. The molar ratio of SMCC to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).

-

Remove the excess, unreacted SMCC linker using a purification method such as size-exclusion chromatography (e.g., a G25 column).

Step 2: Conjugation of DM1 to the Modified Antibody

-

Dissolve the DM1 payload in an organic solvent (e.g., DMA).

-

Add the DM1 solution to the purified antibody-SMCC intermediate.

-

The reaction between the maleimide (B117702) group of the linker and the thiol group of DM1 is allowed to proceed.

-

Quench the reaction by adding a quenching agent like glycine.

-

Purify the final ADC product to remove any unconjugated DM1 and other reactants.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V Staining

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of Action of a DM1-containing ADC.

Caption: Maytansinoid-induced intrinsic apoptosis pathway.

Experimental Workflow

Caption: General workflow for ADC development and testing.

Conclusion

This compound is a crucial molecule in the design and understanding of antibody-drug conjugates. Its potent cytotoxic payload, DM1, combined with a stable linker system, provides a powerful tool for targeted cancer therapy. This guide has provided a comprehensive technical overview, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to aid researchers in their drug development endeavors. The provided visualizations of key pathways and workflows offer a clear conceptual framework for understanding its biological and experimental context. Further research into this and similar drug-linker conjugates will undoubtedly continue to advance the field of precision oncology.

References

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1: A Core Component of Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a critical drug-linker component utilized in the field of antibody-drug conjugates (ADCs). This document details its chemical structure, relevant quantitative data, experimental protocols for its use, and its mechanism of action.

Introduction: The Role of this compound in ADC Technology

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] They consist of a monoclonal antibody, a stable chemical linker, and a potent cytotoxic payload.[2] this compound is a key active catabolite of ADCs that use a non-cleavable SMCC linker to conjugate the maytansinoid payload, DM1, to a lysine (B10760008) residue on the antibody.[1][3]

The well-known ADC, Ado-trastuzumab emtansine (T-DM1), is a prime example.[4] After T-DM1 binds to its target receptor (e.g., HER2) on a cancer cell, it is internalized and trafficked to the lysosome.[5][6] Within the lysosome, the antibody portion is proteolytically degraded, releasing the payload attached to the linker and a single amino acid: Lys-SMCC-DM1.[1][7] This catabolite is the ultimate effector molecule that induces cell death. The "(Rac)" prefix indicates that the lysine component is a racemic mixture, though the specific biological implications of this compared to a pure stereoisomer are context-dependent.[3][8]

Chemical Structure and Properties

This compound is composed of three main parts:

-

Lysine (Lys): An amino acid residue that is the final attachment point from the antibody's degradation.

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker that provides a stable connection between the antibody and the payload.[9]

-

DM1: A highly potent maytansinoid derivative that acts as the cytotoxic payload by inhibiting tubulin polymerization.[5]

The chemical properties of the L-isomer form, Lys-SMCC-DM1, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [10] |

| Molecular Weight | 1103.71 g/mol | [10][11] |

| CAS Number | 1281816-04-3 | [10][11] |

The two-dimensional chemical structure for Lys-SMCC-DM1 is depicted below. The racemic form contains a mixture of stereoisomers at the alpha-carbon of the lysine residue.

Source: PubChem CID 91868910[10]

Quantitative Data

The following table summarizes key quantitative data related to the SMCC-DM1 linker-payload and ADCs constructed with it.

| Parameter | Description | Value(s) | Source |

| In Vitro Cytotoxicity | IC₅₀ of SMCC-DM1 conjugate in cell proliferation assays. | 17.2 nM (HCC1954 cells, HER2+) 49.9 nM (MDA-MB-468 cells, HER2-) | [12] |

| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to one antibody. An ADC prepared with Trastuzumab and SMCC-DM1 yielded this DAR. | ~2.65 | [13] |

| Analytical Quantification | The calibration range for a validated LC-MS/MS method to quantify Lys-MCC-DM1 in cynomolgus monkey serum. | 2.00 - 1000 ng/mL | [14] |

| Target Receptor Density | T-DM1, which produces the Lys-SMCC-DM1 catabolite, is most effective in patients with high (3+) HER2 staining. | ~1 million HER2 receptors per cell | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of ADCs. The following are representative protocols for the preparation and use of SMCC-DM1 conjugates.

Protocol 1: Preparation of SMCC-DM1 Drug-Linker This protocol describes the initial conjugation of the SMCC linker to the DM1 payload.

-

Dissolve SMCC (20 mM) and DM1 (10 mM) separately in a reaction buffer such as DMSO.[15]

-

Combine a 20-fold molar excess of the SMCC solution with the DM1 solution.[15]

-

Incubate the mixture at 20°C for 4 hours to allow for the reaction between the maleimide (B117702) group of SMCC and the thiol group of DM1.[15]

-

The resulting SMCC-DM1 solution is then ready for conjugation to a monoclonal antibody.

Protocol 2: Conjugation of SMCC-DM1 to a Monoclonal Antibody This protocol details the steps to create an ADC by linking SMCC-DM1 to lysine residues on an antibody.

-

Prepare the antibody in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25).[9]

-

Adjust the antibody concentration to a working level, for example, 2 mg/mL.[9][13]

-

Add a calculated molar excess (e.g., 15 equivalents) of the SMCC-DM1 solution (from Protocol 1) to the antibody solution.[9] The succinimidyl ester of the SMCC linker reacts with the primary amines of lysine residues on the antibody.

-

Incubate the reaction mixture. Incubation conditions can vary, for instance, at 32°C for 2-6 hours or at 4°C for 24 hours.[9][13]

-

Remove unreacted SMCC-DM1 and other small molecules using a purification method such as ultrafiltration with a molecular weight cutoff filter (e.g., Amicon-30 kDa).[9]

-

Characterize the final ADC product to determine parameters like the drug-to-antibody ratio (DAR) and purity.[13]

Protocol 3: Formulation for In Vivo Studies This protocol provides an example of how to formulate an SMCC-DM1 conjugate for administration in animal models.

-

Prepare a stock solution of the ADC in a suitable solvent like DMSO.[12]

-

For a clear solution, the stock solution can be sequentially mixed with co-solvents. For example, add the DMSO stock to PEG300, mix, add Tween-80, mix, and finally add saline to reach the final volume.[12][16]

-

For a suspension, the DMSO stock can be added to a solution of 20% SBE-β-CD in saline.[12]

-

It is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[12]

Mechanism of Action and Signaling Pathways

The cytotoxic effect of an ADC utilizing the Lys-SMCC-DM1 payload is a multi-step process, beginning with targeted binding and culminating in apoptosis.

-

Binding and Internalization: The ADC binds specifically to a target antigen (e.g., HER2) on the surface of a cancer cell.[5] This binding triggers receptor-mediated endocytosis, where the ADC-receptor complex is engulfed by the cell membrane.[4][7]

-

Lysosomal Trafficking and Degradation: The endocytic vesicle containing the complex matures and fuses with a lysosome.[7] Inside the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC.[4]

-

Release of Active Catabolite: Because the SMCC linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload still attached to the linker and a single lysine residue, forming Lys-SMCC-DM1.[1][7]

-

Tubulin Inhibition: Lys-SMCC-DM1 is transported from the lysosome into the cytoplasm. Here, the DM1 moiety binds to tubulin, inhibiting its polymerization into microtubules.[5]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately, mitotic catastrophe and programmed cell death (apoptosis).[5][7]

In addition to delivering the cytotoxic payload, the antibody component of the ADC (e.g., trastuzumab) can retain its own biological activity, such as inhibiting downstream signaling pathways like the PI3K/AKT/mTOR pathway.[4][5][7]

Mandatory Visualizations

The following diagrams illustrate the key logical and biological pathways involving this compound.

Caption: Experimental workflow for the creation and evaluation of an ADC.

Caption: Mechanism of action for an ADC that releases Lys-SMCC-DM1.

References

- 1. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lys-SMCC-DM1 | Lys-Nε-MCC-DM1 | HER2 ADC | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]

- 15. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SMCC-DM1 | DM1-SMCC | ADC Conjugation | TargetMol [targetmol.com]

An In-Depth Technical Guide on the Mechanism of Action of (Rac)-Lys-SMCC-DM1

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of (Rac)-Lys-SMCC-DM1 Functionality

This compound is a critical active metabolite of antibody-drug conjugates (ADCs) that utilize the cytotoxic agent DM1 linked via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This entity represents the effector component of the ADC, responsible for inducing cell death following internalization into target cancer cells. The "(Rac)" prefix indicates that the lysine (B10760008) component is a racemic mixture.

The overarching mechanism of action begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to endocytosis. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases. This degradation releases the payload as a lysine-linker-drug conjugate, namely Lys-SMCC-DM1. Because the thioether bond formed by the SMCC linker is non-cleavable, the payload remains attached to the lysine residue from the antibody. This active metabolite then engages its intracellular target, tubulin, to exert its potent cytotoxic effects.

The Role of the Constituent Moieties

-

DM1 (Emtansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the cytotoxic payload. It functions by binding to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics, a process essential for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to cell cycle arrest, specifically in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. Due to its high systemic toxicity, DM1 is unsuitable as a standalone chemotherapeutic agent but is highly effective as an ADC payload, where its delivery is targeted to cancer cells.

-

SMCC Linker: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate is a heterobifunctional crosslinker that covalently attaches DM1 to the antibody. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues of the antibody and a maleimide (B117702) group that forms a stable, non-cleavable thioether bond with the thiol group on DM1. The stability of this linker ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.

-

(Rac)-Lysine: The lysine residue is the remnant of the antibody's amino acid chain to which the SMCC-DM1 moiety was originally conjugated. The presence of this amino acid after proteolytic degradation in the lysosome results in the formation of the active metabolite, this compound.

Quantitative Data Summary

The cytotoxic and tubulin-inhibitory activities of Lys-SMCC-DM1 and its related maytansinoid derivatives have been quantified in various studies. The following tables summarize key quantitative data for these compounds.

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| Lys-SMCC-DM1 | KPL-4 (Breast Cancer) | Cytotoxicity | 24.8 nM | [1] |

| Lys-SMCC-DM1 | MDA-MB-468 (Breast Cancer) | Cytotoxicity | 40.5 nM | [1] |

| S-methyl DM1 | MCF7 (Breast Cancer) | Mitotic Arrest | 330 pM | [2] |

| S-methyl DM1 | MCF7 (Breast Cancer) | G2/M Arrest | 340 pM | [2] |

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1 and its Analogs.

| Compound | Target | Assay Type | Dissociation Constant (Kd) | Citation |

| S-methyl DM1 | Soluble Tubulin | Fluorescence Quenching | 0.93 ± 0.22 µM | [2] |

| S-methyl DM1 | Microtubules (High-Affinity Sites) | Radioligand Binding | 0.1 ± 0.05 µM | [2] |

Table 2: Tubulin Binding Affinity of S-methyl DM1.

Signaling Pathways and Experimental Workflows

Maytansinoid-Induced Apoptotic Signaling Pathway

The binding of Lys-SMCC-DM1 to tubulin disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling cascades. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and execution of cell death.

Caption: Maytansinoid-induced apoptotic signaling cascade.

Preclinical Experimental Workflow for ADC Evaluation

The preclinical development and evaluation of an ADC involves a multi-step workflow, from initial design and conjugation to comprehensive in vitro and in vivo testing to assess efficacy and safety.

Caption: Preclinical ADC development and evaluation workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.

1. Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

96-well plates

2. Procedure:

-

Reagent Preparation: Reconstitute tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL. Prepare serial dilutions of this compound and controls in polymerization buffer.

-

Assay Setup: Pre-warm the spectrophotometer to 37°C. On ice, add the diluted compounds to the wells of a 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition from a dose-response curve.

References

(Rac)-Lys-SMCC-DM1: A Technical Guide to its Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a key component in the field of Antibody-Drug Conjugates (ADCs). This document details its core mechanism of action as a tubulin polymerization inhibitor, presents available quantitative data, and provides detailed experimental protocols for its characterization.

Introduction

This compound is the active metabolite of antibody-drug conjugates that utilize the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker to conjugate the potent cytotoxic agent DM1 to a monoclonal antibody. Upon internalization of the ADC by a target cell and subsequent lysosomal degradation of the antibody, this compound is released into the cytoplasm where it exerts its potent anti-cancer effects. The "Rac" prefix indicates that the compound is a racemic mixture, a common feature in the early stages of drug development due to simpler synthesis, though it may imply that both enantiomers possess similar activity or that separation is not cost-effective.[1][2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The cytotoxic activity of this compound is primarily attributed to the DM1 moiety, a derivative of the natural product maytansine. DM1 is a potent inhibitor of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for various cellular processes, most notably mitotic spindle formation during cell division.

DM1 binds to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics. This leads to:

-

Inhibition of Microtubule Assembly: DM1 prevents the polymerization of tubulin dimers into microtubules.

-

Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

-

Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

The following diagram illustrates the proposed signaling pathway for DM1-induced apoptosis.

Caption: Mechanism of DM1-induced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Lys-SMCC-DM1 and related compounds. It is important to note that specific data for the racemic form, this compound, is limited in publicly available literature. The data for the non-racemic form and the parent ADC (T-DM1) are provided as relevant surrogates.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1 and SMCC-DM1

| Compound | Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Citation(s) |

| Lys-SMCC-DM1 | KPL-4 | Breast Cancer | HER2-positive | 24.8 | [5] |

| Lys-SMCC-DM1 | MDA-MB-468 | Breast Cancer | HER2-negative | 40.5 | [5] |

| SMCC-DM1 | HCC1954 | Breast Cancer | HER2-positive | 17.2 | |

| SMCC-DM1 | MDA-MB-468 | Breast Cancer | HER2-negative | 49.9 |

Table 2: In Vitro Cytotoxicity of Trastuzumab-DM1 (T-DM1)

| Cell Line | Cancer Type | HER2 Status | IC50 (pM) | Citation(s) |

| NCI-N87 | Gastric Cancer | HER2-positive | 82 ± 10 | [6] |

| HCC1954 | Breast Cancer | HER2-positive | 33 ± 20 | [6] |

| SK-BR-3 | Breast Cancer | HER2-positive | ~26 (as Accum-T-DM1) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.[8][9][10][11][12]

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM stock)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).

-

Add the tubulin solution to each well.

-

-

Initiate Polymerization:

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87, MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of this compound and incubate for 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Target cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells in each treatment group compared to the control.

-

Conclusion

This compound is a potent inhibitor of tubulin polymerization and a key cytotoxic component of several ADCs. Its ability to induce cell cycle arrest and apoptosis makes it an effective anti-cancer agent. The experimental protocols provided in this guide offer a framework for the detailed characterization of its biological activity. Further research to obtain more extensive quantitative data on the racemic form and to elucidate the specific contributions of each enantiomer will provide a more complete understanding of this important molecule in the context of ADC development.

References

- 1. ardena.com [ardena.com]

- 2. Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Role of (Rac)-Lys-SMCC-DM1 in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the components, mechanism of action, and experimental considerations for Antibody-Drug Conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 system. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

Core Components of this compound ADCs

Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The this compound system is comprised of four key components: a monoclonal antibody, a lysine (B10760008) residue for conjugation, the SMCC linker, and the DM1 payload.

1.1. The Monoclonal Antibody (mAb): The Targeting Vehicle

The monoclonal antibody is the component that provides specificity to the ADC, recognizing and binding to a specific antigen present on the surface of cancer cells.[1] This targeted delivery minimizes exposure of healthy tissues to the cytotoxic payload, thereby reducing off-target toxicity.[2] The choice of mAb is critical and is determined by the specific type of cancer being targeted. A well-known example is Trastuzumab, which targets the HER2 receptor overexpressed in certain types of breast cancer.[3]

1.2. (Rac)-Lysine: The Conjugation Site

The linkage of the drug-linker complex to the antibody occurs through the ε-amino group of lysine residues.[4] Lysine conjugation is a widely used and well-established method for creating ADCs.[5] An IgG antibody has numerous surface-accessible lysine residues, providing multiple potential sites for conjugation.[5]

However, this method also presents a significant challenge: heterogeneity. Because the conjugation is not site-specific, the process results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR).[6] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile.[6] The clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®), is a lysine-conjugated ADC with an average DAR of 3.5.[7]

1.3. SMCC Linker: The Stable Connection

The Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker that forms a stable covalent bond between the antibody and the cytotoxic payload.[8] Its primary advantage is its exceptional stability in the bloodstream, which prevents the premature release of the drug and minimizes systemic toxicity.[9] This stability contributes to a longer half-life of the ADC in circulation.[8]

The release of the cytotoxic payload from a non-cleavable linker like SMCC is dependent on the degradation of the antibody itself.[1] After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome, where the antibody is broken down by proteases, releasing the drug payload in its active form.[3] A potential limitation of this mechanism is the lack of a "bystander effect," where the released drug could kill neighboring antigen-negative tumor cells.[10]

1.4. DM1 (Mertansine): The Cytotoxic Payload

DM1 is a potent microtubule inhibitor derived from maytansine.[11] Its mechanism of action involves binding to tubulin, a key component of microtubules.[12] This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[13] The high cytotoxicity of DM1 makes it an effective payload for ADCs, as only a small amount needs to be delivered to the cancer cell to induce cell death.[5]

Mechanism of Action of this compound ADCs

The therapeutic effect of a this compound ADC is a multi-step process that begins with targeted binding and culminates in cancer cell death.

-

Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[14]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[14]

-

Lysosomal Trafficking: The internalized complex is transported to the lysosome, an organelle within the cell that contains digestive enzymes.[7]

-

Antibody Degradation and Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation releases the DM1 payload, which is still attached to the lysine residue and a part of the SMCC linker (forming Lys-SMCC-DM1).[3][15]

-

Cytotoxicity: The released Lys-SMCC-DM1 metabolite then enters the cytoplasm and binds to tubulin, disrupting the microtubule network.[16] This leads to cell cycle arrest and apoptosis.[16]

Below is a diagram illustrating the signaling pathway of a this compound ADC.

Caption: Mechanism of action of a this compound ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the Lys-SMCC-DM1 technology, with a focus on the well-characterized ADC, ado-trastuzumab emtansine (T-DM1).

Table 1: In Vitro Cytotoxicity of Ado-trastuzumab Emtansine (T-DM1)

| Cell Line | Target Antigen | IC50 (µg/mL) | Reference |

| BT-474 | HER2 | 0.085 - 0.148 | [17] |

| SK-BR-3 | HER2 | 0.007 - 0.018 | [17] |

Table 2: In Vitro Cytotoxicity of Lys-SMCC-DM1

| Cell Line | IC50 (nM) | Reference |

| KPL-4 | 24.8 | [18] |

| MDA-MB-468 | 40.5 | [18] |

Table 3: Pharmacokinetic Parameters of Ado-trastuzumab Emtansine (T-DM1)

| Parameter | Value | Reference |

| Half-life (t1/2) | ~3.5 days (at 3.6 mg/kg) | [17] |

Table 4: Clinical Efficacy of Ado-trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate | 44% | Previously treated with a tubulin-acting agent | [17] |

| Clinical Benefit Rate | 73% | Previously treated with a tubulin-acting agent | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound ADCs.

4.1. Synthesis and Purification of a Lys-SMCC-DM1 ADC

This protocol describes a common method for conjugating SMCC-DM1 to an antibody via lysine residues.[3][19]

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

SMCC-DM1

-

Conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[2]

-

Dimethylacetamide (DMA)[3]

-

Quenching solution (e.g., 20 mM glycine)[3]

-

Purification column (e.g., G25 desalting column)[2]

-

Storage buffer (e.g., Histidine-trehalose buffer)[3]

Procedure:

-

Antibody Preparation: Adjust the concentration of the monoclonal antibody to approximately 3 mg/mL in the conjugation buffer.[2]

-

SMCC-DM1 Preparation: Dissolve SMCC-DM1 in DMA to a concentration of 20 mM.[3]

-

Conjugation Reaction:

-

Add a calculated molar excess of the SMCC-DM1 solution to the antibody solution. A common starting point is an 8-fold molar excess.[3]

-

Slowly add additional DMA to the reaction mixture to achieve a final organic solvent concentration of around 10%.[3]

-

Incubate the reaction at room temperature for 2 hours with gentle mixing.[3]

-

-

Quenching: Add an excess of the quenching solution (e.g., 80-fold molar excess of glycine) to the reaction mixture to stop the reaction by reacting with any unreacted SMCC-DM1. Incubate for 1 hour.[3]

-

Purification: Purify the ADC from unreacted drug-linker and other small molecules using a G25 desalting column equilibrated with the storage buffer.[2]

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry and size exclusion chromatography (SEC-HPLC).

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potency (IC50) of an ADC on cancer cell lines.[4][6][11]

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

ADC of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[11]

-

Incubation: Incubate the plate for a desired period, typically 48 to 144 hours, at 37°C.[6]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[6][11]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[11]

4.3. In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[9][20]

Materials:

-

Human cancer cell line of interest

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)[9]

-

ADC of interest

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.[9]

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[9]

-

Treatment Administration: Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dose and schedule will need to be optimized for the specific ADC.

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice as indicators of toxicity.[9]

-

-

Study Endpoint: The study is typically concluded when tumors in the control group reach a specified size or when signs of excessive toxicity are observed.[9]

-

Data Analysis: Compare tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA). Kaplan-Meier curves can be used to analyze survival data.[9]

Below is a diagram illustrating the experimental workflow for ADC synthesis and characterization.

Caption: Experimental workflow for the synthesis and evaluation of a this compound ADC.

Conclusion

The this compound system represents a robust and clinically validated platform for the development of Antibody-Drug Conjugates. The non-cleavable SMCC linker provides excellent stability, while the potent DM1 payload ensures effective cell killing upon internalization into target cancer cells. Although lysine conjugation results in a heterogeneous product, the successful clinical application of ado-trastuzumab emtansine demonstrates the therapeutic potential of this approach. A thorough understanding of the individual components, their mechanism of action, and the appropriate experimental methodologies is crucial for the successful development of novel and effective ADCs based on this technology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

(Rac)-Lys-SMCC-DM1: A Core Metabolite in the Efficacy and Analysis of Trastuzumab Emtansine (T-DM1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), represents a significant advancement in the targeted therapy of HER2-positive breast cancer. Its efficacy is intrinsically linked to the targeted delivery of the potent microtubule-disrupting agent, DM1, to cancer cells. Upon internalization, T-DM1 undergoes lysosomal degradation, releasing cytotoxic catabolites. Among these, (Rac)-Lys-SMCC-DM1 has been identified as a principal and active metabolite, playing a crucial role in the drug's mechanism of action. This technical guide provides a comprehensive overview of this compound, focusing on its formation, mechanism of action, pharmacokinetics, and the analytical methodologies for its detection and quantification.

Formation and Mechanism of Action of this compound

T-DM1 is engineered with a stable, non-reducible thioether linker (SMCC) that connects the trastuzumab antibody to the DM1 payload via lysine (B10760008) residues.[1] The journey of T-DM1 from administration to the release of its active metabolite, Lys-SMCC-DM1, is a multi-step process that begins with the specific binding of the ADC to the HER2 receptor on the surface of tumor cells.[2]

Following this binding, the T-DM1-HER2 complex is internalized through receptor-mediated endocytosis.[2][3] The internalized complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, proteolytic enzymes degrade the trastuzumab antibody, leading to the release of DM1-containing catabolites, predominantly Lys-SMCC-DM1.[3][4] This active metabolite is then transported into the cytoplasm where it exerts its cytotoxic effect by binding to tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[2][3]

The trastuzumab component of T-DM1 also contributes to its anti-tumor activity by inhibiting the HER2-mediated PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[1][5]

Signaling Pathway and Cellular Fate of T-DM1

The following diagram illustrates the key steps from T-DM1 binding to HER2 to the intracellular action of Lys-SMCC-DM1.

Caption: T-DM1 mechanism of action from HER2 binding to cytotoxic effect.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of T-DM1 and its metabolites.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1

| Cell Line | IC50 (nM) |

| KPL-4 | 24.8 |

| MDA-MB-468 | 40.5 |

| Data from MedChemExpress, citing Ogitani Y, et al. (2016). [Source not explicitly available in provided results] |

Table 2: Plasma Concentrations of T-DM1 Catabolites in Patients

| Analyte | Concentration Range (ng/mL) |

| DM1 | < ~5 (average max) |

| MCC-DM1 | <1.90 - 122 |

| Lys-MCC-DM1 | <1.08 - 6.4 |

| Data from a clinical study assessing T-DM1 at 3.6 mg/kg every 3 weeks. [Source not explicitly available in provided results] |

Table 3: Preclinical Pharmacokinetic Parameters of T-DM1 and Total Trastuzumab in Rats

| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Vss (mL/kg) |

| T-DM1 | ~200 | ~15,000 | ~1.3 | ~80 |

| Total Trastuzumab | ~240 | ~25,000 | ~0.8 | ~70 |

| Data represents approximate values from a single 20 mg/kg IV dose in Sprague-Dawley rats.[6] |

Experimental Protocols

Quantification of T-DM1 Catabolites (DM1, MCC-DM1, Lys-MCC-DM1) in Serum by LC-MS/MS

This protocol is adapted from a method developed for the analysis of these catabolites in cynomolgus serum and is applicable to other biological matrices with appropriate validation.[7]

A. Sample Preparation (Protein Precipitation)

-

To 50 µL of serum sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the matrix).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography system

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[8]

-

Mobile Phase A: 0.1% formic acid in water[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[7]

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

C. Calibration and Quantification

-

Prepare calibration standards and quality control samples by spiking known concentrations of DM1, MCC-DM1, and Lys-MCC-DM1 into the blank matrix.

-

Analyze the samples alongside the calibration curve and quality controls.

-

Quantify the analytes using the peak area ratios of the analyte to the internal standard. The calibration range for Lys-MCC-DM1 is typically 2.00-1000 ng/mL.[7]

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the cytotoxic effect of this compound on the microtubule network.[9][10]

A. Cell Culture and Treatment

-

Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) on sterile glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 60-70% confluency.

-

Treat the cells with T-DM1 or directly with this compound at desired concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

B. Fixation and Permeabilization

-

Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

C. Staining

-

Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells twice with PBS.

D. Imaging

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Capture images of both control and treated cells to observe changes in microtubule structure.

Experimental Workflow Diagrams

Caption: Workflow for LC-MS/MS quantification of T-DM1 catabolites.

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a critical active metabolite of T-DM1, essential for its cytotoxic payload delivery and therapeutic efficacy. Understanding its formation, mechanism of action, and pharmacokinetics is vital for the development and optimization of ADCs. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound and to advance the field of targeted cancer therapy. Further research into the tissue distribution and specific preclinical pharmacokinetic profile of this metabolite will continue to enhance our understanding and utilization of T-DM1 and next-generation ADCs.

References

- 1. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DHA Affects Microtubule Dynamics Through Reduction of Phospho-TCTP Levels and Enhances the Antiproliferative Effect of T-DM1 in Trastuzumab-Resistant HER2-Positive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Maytansinoid DM1 Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology.[1][2] Originally isolated from plants like Maytenus ovatus, their high cytotoxicity initially led to challenges in clinical development due to severe side effects.[1] The development of synthetic derivatives, particularly DM1 (emtansine), has revolutionized their therapeutic potential by enabling targeted delivery to cancer cells through antibody-drug conjugates (ADCs).[3][4] This guide provides a comprehensive technical overview of maytansinoid DM1 derivatives, focusing on their mechanism of action, application in ADCs, quantitative efficacy, and the experimental protocols used in their evaluation.

Core Mechanism of Action: Microtubule Disruption

Maytansinoids, including DM1, exert their potent cytotoxic effects primarily by inhibiting the polymerization of microtubules.[1] These dynamic cytoskeletal fibers are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

The mechanism involves the following key steps:

-

Binding to Tubulin: Maytansinoids bind to tubulin at the vinca (B1221190) domain, a site distinct from that of other microtubule inhibitors like taxanes.[1] S-methyl DM1, a key metabolite, binds to soluble tubulin with a high affinity (KD of 0.93 ± 0.2 μmol/L).[5]

-

Suppression of Microtubule Dynamics: Rather than causing wholesale depolymerization at therapeutic concentrations, DM1 "poisons" the microtubule ends.[3] It strongly suppresses the dynamic instability of microtubules by inhibiting both their growth and shortening phases.[3][5] This leads to a state of attenuated dynamics, or pause.[5] For instance, at a concentration of 100 nmol/L, S-methyl DM1 reduces microtubule polymer mass by less than 3% but suppresses overall dynamicity by 86% after 24 hours of incubation in cells.[3][5]

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, activating the spindle assembly checkpoint.[1] This leads to cell cycle arrest, primarily at the G2/M phase.[6]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, eliminating the cancer cells.[1][6] At lower intracellular concentrations, DM1 can also induce mitotic catastrophe, a form of cell death characterized by aberrant mitotic figures.[6]

Caption: Mechanism of action of maytansinoid DM1 leading to apoptosis.

DM1 in Antibody-Drug Conjugates (ADCs)

The development of DM1 was driven by the need for a maytansinoid derivative that could be chemically linked to a monoclonal antibody, thereby overcoming the systemic toxicity of the parent compound, maytansine (B1676224).[3] This combination forms an Antibody-Drug Conjugate (ADC), a targeted therapy designed to selectively deliver the potent cytotoxic payload to cancer cells.

The ADC workflow is a multi-step process:

-

Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of tumor cells (e.g., HER2 for Trastuzumab emtansine, T-DM1).[7][8]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7][8]

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an organelle containing degradative enzymes.

-

Payload Release: Inside the lysosome, the linker connecting the antibody to DM1 is cleaved.[3][7] This releases the active DM1 payload into the cytoplasm. The stability of this linker is critical; stable linkers like the non-reducible thioether linker (MCC) used in T-DM1 prevent premature drug release in circulation, enhancing efficacy and reducing toxicity.[9][10]

-

Cytotoxic Action: The released DM1 then binds to microtubules, executing its mechanism of action as described above, leading to cell death.[7]

Caption: General workflow for a DM1-based Antibody-Drug Conjugate (ADC).

Quantitative Data on DM1 Efficacy

The potency of maytansinoids is a key feature of their therapeutic utility. Their cytotoxicity is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity and Mitotic Arrest

| Compound | Metric | Concentration | Cell Line/System | Reference |

|---|---|---|---|---|

| Maytansine | IC50 (Mitotic Arrest) | 710 pM | MCF7 | [3] |

| S-methyl DM1 | IC50 (Mitotic Arrest) | 330 pM | MCF7 | [3] |

| Maytansine | IC50 (G2/M Arrest) | 310 pM | MCF7 | [3] |

| S-methyl DM1 | IC50 (G2/M Arrest) | 340 pM | MCF7 | [3] |

| Maytansine | Potency vs Vincristine | ~100x more potent | - | [9] |

| Maytansinoids | Potency vs Doxorubicin | Up to 1000x higher | Various |[2] |

Table 2: Microtubule Dynamics Suppression (In Vitro)

| Compound (100 nM) | Parameter | Suppression | Reference |

|---|---|---|---|

| S-methyl DM1 | Overall Dynamicity | 84% | [5] |

| Maytansine | Catastrophe Frequency | 61% | [11] |

| S-methyl DM1 | Catastrophe Frequency | 36% | [11] |

| Maytansine | Shortening Rate | 45% | [11] |

| S-methyl DM1 | Shortening Rate | 22% | [11] |

| Maytansine | Growth Rate | 37% | [11] |

| S-methyl DM1 | Growth Rate | 28% |[11] |

Table 3: Binding Affinity

| Compound | Target | Metric | Value | Reference |

|---|---|---|---|---|

| S-methyl DM1 | Microtubule Tips (High Affinity Sites) | KD | 0.1 µmol/L | [3][11] |

| S-methyl DM1 | Soluble Tubulin | KD | 0.9 µmol/L |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on DM1 derivatives. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Synthesis of DM1

The synthesis of DM1 involves modifying the natural product maytansine to introduce a thiol group, which is necessary for conjugation to an antibody linker.[4][12]

-

Objective: To create a maytansinoid derivative with a free thiol group for subsequent conjugation.

-

Starting Material: Maytansinol (B1676226), which is derived from the microbial fermentation product Ansamitocin P-3 or by chemical modification of maytansine.

-

Key Step (Acylation): Maytansinol is acylated at the C3 position. This is a critical step and often involves condensation with a precursor molecule that contains a protected thiol group (e.g., a disulfide).[12] For example, maytansinol is reacted with an N-acyl-N-methyl-L-alanyl derivative containing a disulfide bond.

-

Deprotection/Reduction: The disulfide bond in the newly attached side chain is reduced to yield the free thiol group of DM1.

-

Purification: The final DM1 product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity for conjugation.[12]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the concentration of a DM1 derivative required to inhibit the proliferation of cancer cells.

-

Objective: To measure the IC50 value of a maytansinoid compound.

-

Cell Lines: A panel of relevant cancer cell lines (e.g., HER2-positive breast cancer lines like SK-BR-3 or BT-474 for T-DM1 evaluation).

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the DM1 derivative or ADC for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

-

Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Protocol 3: Microtubule Dynamics Assay (In Vitro)

This experiment directly visualizes and quantifies the effect of DM1 on the dynamic instability of microtubules.

-

Objective: To measure changes in microtubule growth rate, shortening rate, and catastrophe/rescue frequencies.

-

Materials: Purified tubulin (MAP-free), GTP, and the maytansinoid compound.

-

Methodology:

-

Microtubule Assembly: Tubulin is assembled into microtubules in a temperature-controlled flow cell mounted on a microscope stage.

-

Compound Introduction: The maytansinoid compound (e.g., S-methyl DM1 at 100 nM) is perfused into the flow cell.[5]

-

Imaging: Microtubules are visualized using video-enhanced differential interference contrast (DIC) microscopy.[3] Time-lapse images are captured over several minutes.

-

Analysis: The lengths of individual microtubule ends are tracked over time. From these measurements, the rates of growth and shortening, and the frequencies of transitions between these states (catastrophe and rescue), are calculated.[3]

-

Protocol 4: In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of a DM1-based ADC in a living organism.

-

Objective: To assess the ability of an ADC to inhibit tumor growth or cause tumor regression in a mouse model.

-

Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., HER2-positive KPL-4 or NCI-N87 cells).

-

Methodology:

-

Tumor Establishment: Mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). The ADC (e.g., T-DM1) is administered intravenously, often on a specific schedule like once every 3 weeks.[10]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight and general health are also monitored as indicators of toxicity.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., histology, biomarker assessment). Efficacy is reported as tumor growth inhibition or regression.

-

Conclusion

Maytansinoid DM1 derivatives, particularly when incorporated into ADCs, represent a powerful and clinically validated class of anticancer agents.[2][9] Their mechanism of action, centered on the potent suppression of microtubule dynamics, leads to mitotic arrest and apoptotic cell death at sub-nanomolar concentrations.[2][3] The success of T-DM1 has paved the way for numerous other DM1- and maytansinoid-based ADCs in clinical development. Future research will likely focus on novel linker technologies, next-generation maytansinoid payloads with improved therapeutic indices, and strategies to overcome resistance mechanisms, further solidifying the role of these compounds in precision oncology.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their mechanism of action, types, and the critical role they play in the design and efficacy of these targeted cancer therapies.

Introduction to Non-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2]

The linker is a critical component that dictates the stability and mechanism of drug release. Linkers can be broadly categorized into two types: cleavable and non-cleavable.[2] Non-cleavable linkers are characterized by their high stability in the bloodstream and rely on the complete degradation of the antibody component within the lysosome of the target cell to release the cytotoxic payload.[3][4] This inherent stability is a key advantage, as it minimizes the premature release of the payload in circulation, thereby reducing off-target toxicity.[2][5]

Mechanism of Action

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process that relies on the cellular machinery of the target cancer cell.

Intracellular Trafficking and Lysosomal Degradation

The mechanism of action for an ADC with a non-cleavable linker is initiated by the binding of the monoclonal antibody to its specific antigen on the surface of a cancer cell.[6] This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[7] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.[8]

Within the acidic environment of the lysosome, proteases such as cathepsins B, S, and L degrade the antibody, leading to the release of the payload still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated.[2][9][10] This payload-linker-amino acid complex is the active cytotoxic agent.[11]

Efflux of the Active Metabolite

For the cytotoxic effect to occur, the released payload-linker-amino acid complex must be able to exit the lysosome and reach its intracellular target, such as tubulin or DNA. The efficiency of this efflux can be influenced by lysosomal membrane transporters. For instance, the transporter SLC46A3 has been identified as playing a role in the efflux of the active catabolite of Trastuzumab emtansine (T-DM1), Lys-SMCC-DM1.[12] Conversely, ATP-binding cassette (ABC) transporters, which are often associated with multidrug resistance, can also be present on the lysosomal membrane and may actively transport the payload back into the lysosome, potentially reducing the ADC's efficacy.[13][14]

Types of Non-Cleavable Linkers

Non-cleavable linkers are typically based on stable chemical bonds that can withstand the physiological conditions of the bloodstream.

Thioether-Based Linkers

Thioether-based linkers are among the most common types of non-cleavable linkers.[] They are formed by the reaction of a maleimide (B117702) group on the linker with a thiol group, often from a cysteine residue on the antibody. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][2] The cyclohexane (B81311) ring in SMCC provides steric hindrance, which contributes to the stability of the thioether bond.[7] Another common thioether-based linker is maleimidocaproyl (MC).[16]

Novel Non-Cleavable Linkers

Research is ongoing to develop novel non-cleavable linkers with improved properties, such as increased hydrophilicity, to enhance the pharmacokinetic profile of ADCs.

-

PEGylated Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker structure can increase its hydrophilicity.[16] This can lead to improved solubility and potentially allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

-